2-(3-(Hydroxymethyl)phenyl)acetonitrile
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Overview
Description
Epithalon, also known as epitalon, is a synthetic tetrapeptide composed of four amino acids: alanine, glutamic acid, aspartic acid, and glycine. It was first discovered in the late 1980s by Professor Vladimir Khavinson from the St. Petersburg Institute of Bioregulation and Gerontology in Russia. Epithalon is known for its potential anti-aging properties and its ability to activate telomerase, an enzyme that elongates telomeres, thereby promoting cellular longevity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epithalon is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted side reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin.
Industrial Production Methods: Industrial production of epithalon follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The synthesized peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality .
Chemical Reactions Analysis
Types of Reactions: Epithalon undergoes various chemical reactions, including:
Oxidation: Epithalon can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Epithalon can participate in substitution reactions where one amino acid residue is replaced by another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents in the presence of a base.
Major Products Formed:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Conversion of disulfide bonds to free thiol groups.
Substitution: Modified peptides with altered amino acid sequences
Scientific Research Applications
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating the cell cycle and promoting telomere elongation.
Medicine: Explored for its potential anti-aging effects, including its ability to enhance telomerase activity and extend cellular lifespan. It has also shown promise in reducing oxidative stress and inflammation.
Industry: Utilized in the development of anti-aging and regenerative therapies
Mechanism of Action
Epithalon exerts its effects primarily through the upregulation of telomerase activity. Telomerase is an RNA-dependent polymerase that elongates telomeres by adding tandem repeats to the ends of chromosomes. This process helps maintain the length of telomeres, which are critical for cellular replication and longevity. By preventing the shortening of telomeres, epithalon promotes indefinite cellular proliferation and delays the aging process. Additionally, epithalon has been shown to exert antioxidant effects, reducing cytotoxicity caused by reactive oxygen species and protecting DNA from damage .
Comparison with Similar Compounds
Epithalon is unique in its ability to activate telomerase and promote telomere elongation. Similar compounds include:
Thymalin: A peptide derived from the thymus gland, known for its immunomodulatory effects.
Epithalamin: A naturally occurring polypeptide from the pineal gland, which shares similar anti-aging properties with epithalon.
Telomerase activators: Other compounds that activate telomerase, such as certain small molecules and peptides, but may not have the same specificity and efficacy as epithalon
Properties
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6,11H,4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIGUBDBBSHGPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622022 |
Source
|
Record name | [3-(Hydroxymethyl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177665-49-5 |
Source
|
Record name | [3-(Hydroxymethyl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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